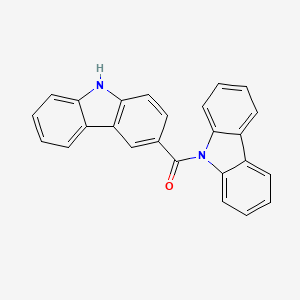
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is a compound that features two carbazole units connected via a methanone linker. Carbazole derivatives are known for their wide range of biological activities and applications in organic materials, making this compound of significant interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone typically involves the reaction of carbazole derivatives with appropriate reagents under controlled conditions. One common method is the ultrasound-assisted Rap–Stoermer reaction, which involves the reaction of 3-chloroacetyl-9-methyl-9H-carbazole with various aldehydes in the presence of a catalyst such as PEG-400 . This method offers a relatively straightforward and efficient route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole units.
Substitution: The methanone linker and carbazole units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds.
Aplicaciones Científicas De Investigación
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone has several scientific research applications, including:
Biology: Investigated for its biological activities, including antitumor, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with cellular components, leading to effects such as inhibition of tumor cell growth, reduction of oxidative stress, and antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(9-Benzyl-9H-carbazol-2-yl)(3-nitrophenyl)methanone: Another carbazole derivative with similar structural features but different functional groups.
Carbazol-9-yl-phenyl-methanone: A compound with a phenyl group attached to the carbazole unit, offering different chemical properties and applications.
Uniqueness
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is unique due to its dual carbazole structure connected by a methanone linker. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
82408-91-1 |
|---|---|
Fórmula molecular |
C25H16N2O |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
carbazol-9-yl(9H-carbazol-3-yl)methanone |
InChI |
InChI=1S/C25H16N2O/c28-25(16-13-14-22-20(15-16)17-7-1-4-10-21(17)26-22)27-23-11-5-2-8-18(23)19-9-3-6-12-24(19)27/h1-15,26H |
Clave InChI |
LMWBDFMRLSTXBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



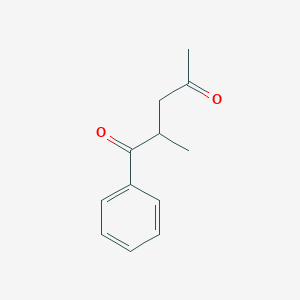
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

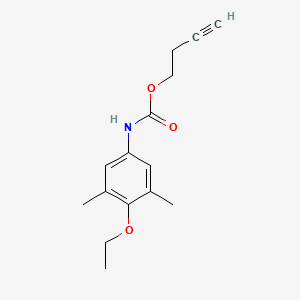
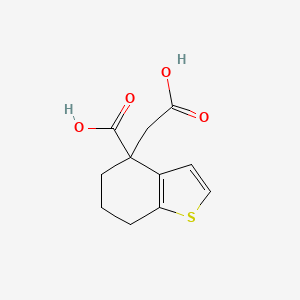
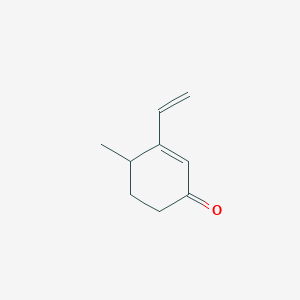
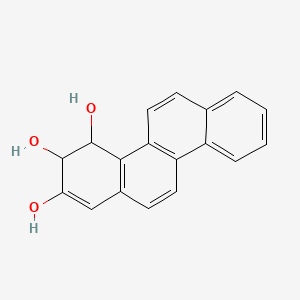
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
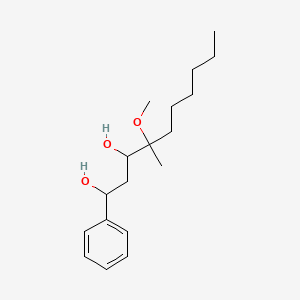
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
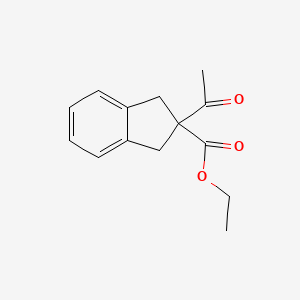
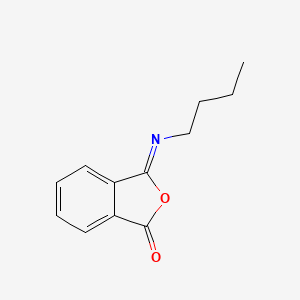
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
